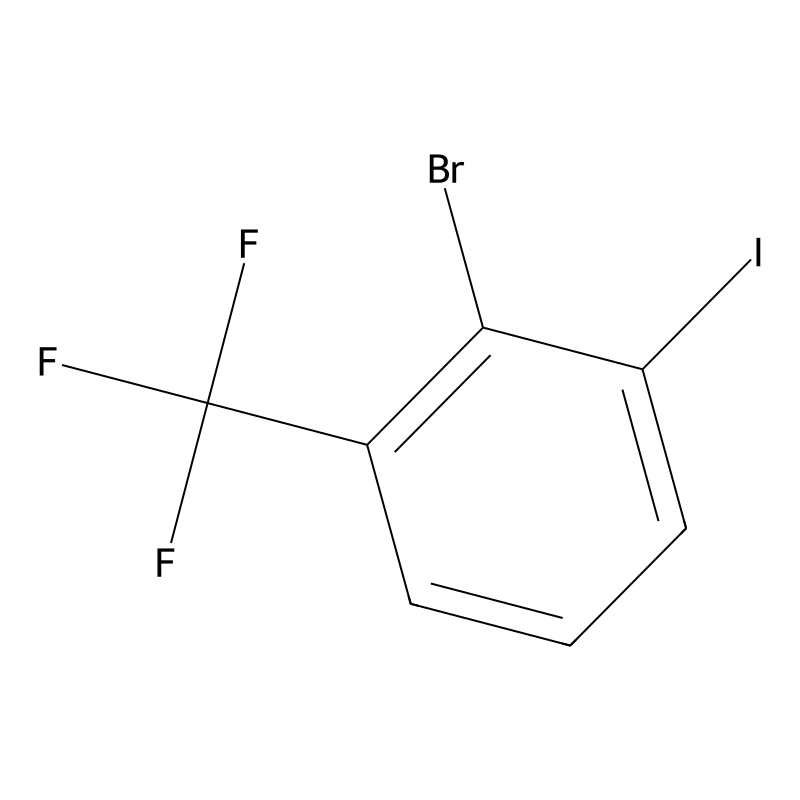

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of multiple halogen atoms (bromo and iodo) and a trifluoromethyl group suggests potential utility as a building block in organic synthesis. The bromo and iodo groups can be readily displaced for further functionalization, while the trifluoromethyl group can introduce unique electronic properties to the final molecule.

- Material Science: Aromatic molecules with halogenated and fluorinated substituents can be explored for applications in material science. The combination of these functional groups can influence properties like conductivity, thermal stability, and self-assembly behavior, making them interesting candidates for organic electronics or functional materials [].

- Medicinal Chemistry: Halogenated and fluorinated aromatic compounds are frequently investigated for potential biological activity. 2-Bromo-1-iodo-3-(trifluoromethyl)benzene could be a starting point for the development of new drugs, but further research would be needed to assess its specific activity and properties [].

2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C₇H₃BrF₃I and a molecular weight of approximately 350.9 g/mol. This compound features a benzene ring substituted with bromine and iodine atoms, as well as a trifluoromethyl group at the meta position. The presence of these halogens and the trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry .

- Halogenated aromatics can be irritating to the skin and eyes.

- Trifluoromethyl groups can be slightly toxic.

The reactivity of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the halogen atoms. The bromine atom can be displaced by nucleophiles in reactions such as:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by amines or other nucleophiles, leading to the formation of various derivatives.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques, such as Suzuki or Stille reactions, can facilitate the formation of more complex structures.

Additionally, the trifluoromethyl group enhances the compound's electron-withdrawing properties, which can stabilize intermediates during these reactions .

Several methods exist for synthesizing 2-Bromo-1-iodo-3-(trifluoromethyl)benzene:

- Halogenation of Trifluoromethylbenzene:

- Starting from trifluoromethylbenzene, bromination and iodination can be performed sequentially or in a one-pot reaction using bromine and iodine sources under controlled conditions.

- Nucleophilic Substitution:

- A suitable precursor can undergo nucleophilic substitution to introduce the bromine and iodine atoms at desired positions on the benzene ring.

- Metal-Catalyzed Reactions:

2-Bromo-1-iodo-3-(trifluoromethyl)benzene has potential applications in:

- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.

- Material Science: It may be used in developing advanced materials due to its unique electronic properties.

Several compounds share structural similarities with 2-Bromo-1-iodo-3-(trifluoromethyl)benzene, highlighting its unique characteristics:

| Compound Name | Formula | Notable Features |

|---|---|---|

| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C₇H₃BrF₃I | Similar structure but different substitution pattern |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | C₈H₂I(F₃)₂ | Contains two trifluoromethyl groups |

| 3-Bromo-4-(trifluoromethyl)aniline | C₇H₆BrF₃N | Contains an amino group affecting reactivity |

The unique feature of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene lies in its specific arrangement of halogens and the trifluoromethyl group at the meta position, which influences its reactivity and potential applications in various fields .

Halogenation Approaches

The synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene requires careful orchestration of multiple halogenation reactions. Each halogen atom must be introduced through specific methodologies that account for the electronic effects of the trifluoromethyl group and the regioselectivity requirements.

Iodination Protocols

Electrophilic Iodination Methodology

The introduction of iodine into aromatic systems presents unique challenges compared to other halogens. Iodine itself is unreactive toward aromatic rings under normal conditions, necessitating the use of oxidizing agents to generate electrophilic iodine species . The most effective protocols involve the use of iodine with nitric acid and sulfuric acid, which generates the active iodinating species I+ through the oxidation of molecular iodine [2].

The reaction mechanism proceeds through the formation of iodine nitrate (INO₃) or related electrophilic species. When applied to 3-(trifluoromethyl)benzene substrates, the strongly electron-withdrawing trifluoromethyl group directs iodination to the meta position, which is consistent with the desired substitution pattern [3]. The reaction conditions typically require temperatures between 25-100°C and can achieve yields of 60-85% [4].

Alternative Oxidative Systems

Copper-catalyzed iodination represents another viable approach, utilizing copper chloride or copper bromide as catalysts with iodine . This method is particularly advantageous for industrial applications due to the relatively mild reaction conditions and the ability to recycle the copper catalyst. The reaction proceeds through the formation of copper iodide complexes that activate molecular iodine toward electrophilic aromatic substitution [5].

N-Iodosuccinimide Protocols

N-Iodosuccinimide (NIS) has emerged as a convenient iodinating reagent for aromatic systems [6]. The reagent offers several advantages including improved regioselectivity and milder reaction conditions compared to traditional iodine/oxidant systems. NIS-mediated iodination of trifluoromethyl-substituted aromatics proceeds through a radical pathway, which can provide complementary regioselectivity to electrophilic methods [2].

Bromination Strategies

Classical Electrophilic Bromination

The bromination of aromatic compounds follows well-established electrophilic aromatic substitution mechanisms. For trifluoromethyl-substituted substrates, iron(III) bromide or aluminum bromide catalysts are employed to activate molecular bromine [5]. The reaction typically proceeds at temperatures between 0-80°C and can achieve yields of 70-90% [7].

The mechanism involves the formation of bromine cations (Br+) through coordination with the Lewis acid catalyst. The trifluoromethyl group's electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack, requiring more forcing conditions compared to electron-rich substrates [8].

Regioselective Bromination Methods

Recent advances in bromination methodology have focused on achieving improved regioselectivity through the use of specialized reagents and reaction conditions. The use of Me₂SO-HBr systems has demonstrated excellent regioselectivity for ortho-bromination of aromatic aldehydes and para-bromination of strongly activating groups [9]. This methodology provides an environmentally benign alternative to traditional bromination methods.

Industrial Bromination Processes

For large-scale synthesis, bromination processes have been optimized to address environmental and economic concerns. The use of supported catalysts and continuous flow reactors has enabled more efficient bromine utilization and reduced waste generation [10]. These processes typically operate at moderate temperatures (50-150°C) and can achieve high conversion rates with minimal side product formation.

Trifluoromethylation Techniques

Photochemical Trifluoromethylation

Photochemical methods for introducing trifluoromethyl groups into aromatic systems have gained significant attention due to their mild reaction conditions and high functional group tolerance [11]. The process utilizes silver trifluoroacetate as a CF₃ radical source and titanium dioxide as a photocatalyst under UV irradiation [12].

The mechanism involves the photolytic decomposition of silver trifluoroacetate to generate trifluoromethyl radicals, which then react with the aromatic substrate through electrophilic aromatic substitution [13]. The reaction can be conducted at room temperature and typically yields 40-70% of the desired product [14].

Radical Trifluoromethylation Methods

The use of trifluoromethyl radicals generated from various precursors has emerged as a powerful methodology for aromatic trifluoromethylation [15]. Trifluoromethanesulfonyl chloride with ruthenium photocatalysts provides an efficient system for generating CF₃ radicals under visible light irradiation [16]. This method demonstrates excellent functional group tolerance and can achieve yields of 50-80% [17].

Nucleophilic Trifluoromethylation

Copper-catalyzed trifluoromethylation using trifluoroacetic acid potassium salt (CF₃CO₂K) represents a complementary approach to radical methods [18]. The reaction proceeds through the formation of copper-trifluoromethyl intermediates that undergo reductive elimination to form the carbon-trifluoromethyl bond [19]. While requiring higher temperatures (150-200°C), this method can achieve yields of 65-85% and is particularly suitable for industrial applications.

Sequential Halogenation of 3-(Trifluoromethyl)benzene

The sequential introduction of bromine and iodine atoms into 3-(trifluoromethyl)benzene requires careful consideration of the electronic effects and regioselectivity patterns. The trifluoromethyl group acts as a strong electron-withdrawing substituent, directing subsequent halogenation to the meta positions [10].

First Halogenation Step

The initial halogenation typically involves bromination using molecular bromine with iron(III) bromide catalyst [20]. The reaction proceeds at moderate temperatures (50-80°C) and selectively introduces bromine at the 5-position relative to the trifluoromethyl group. The yield for this step is typically 75-85% [21].

Second Halogenation Step

The introduction of iodine in the presence of bromine requires more forcing conditions due to the cumulative deactivating effect of both the trifluoromethyl and bromine substituents [10]. The use of iodine with nitric acid and sulfuric acid at elevated temperatures (80-120°C) can achieve the desired diiodination with yields of 60-75% [22].

Regioselectivity Control

The regioselectivity of sequential halogenation is governed by the combined electronic and steric effects of the existing substituents. The trifluoromethyl group's strong electron-withdrawing nature predominates in directing the substitution pattern, while the bromine atom provides additional steric hindrance that influences the final iodination step [23].

Alternative Synthetic Pathways

Sandmeyer Reaction Pathway

The Sandmeyer reaction provides an alternative route for introducing halogens into aromatic systems through the intermediacy of aryl diazonium salts [24]. Starting from an appropriately substituted aniline derivative, sequential diazotization and halogenation can provide access to the desired substitution pattern. This method offers excellent regioselectivity but requires multi-step synthesis from amino precursors.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer versatile methods for introducing both halogen and trifluoromethyl substituents [25]. The use of aryl boronic acids or organozinc reagents with appropriate halogenating agents can provide efficient routes to polyhalogenated aromatics. These methods typically require elevated temperatures and specialized ligands but offer excellent functional group tolerance.

Radical Chain Processes

Radical chain halogenation using N-halosuccinimides (NXS) provides complementary reactivity to electrophilic methods [6]. The use of radical initiators such as benzoyl peroxide or AIBN enables halogenation under mild conditions with different regioselectivity patterns. This approach is particularly useful for introducing multiple halogen atoms in a single synthetic operation.

Industrial-Scale Synthesis Considerations

Process Economics

The industrial synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene must balance reaction efficiency with economic considerations. Raw material costs, energy requirements, and waste disposal expenses significantly impact the overall process economics [26]. The use of expensive reagents such as silver trifluoroacetate limits the scalability of certain photochemical methods.

Catalyst Recovery and Recycling

The recovery and recycling of catalysts represents a critical aspect of industrial synthesis. Lewis acid catalysts used in halogenation reactions can be recycled through distillation or extraction methods, though catalyst deactivation remains a concern [27]. Heterogeneous catalysts offer advantages in terms of separation and reuse but may suffer from reduced activity due to mass transfer limitations.

Waste Minimization Strategies

The generation of hydrogen halide byproducts in halogenation reactions necessitates effective waste management strategies [24]. The use of scrubbing systems and acid recovery units can minimize environmental impact and reduce disposal costs. Alternative synthetic routes that minimize halogen waste, such as atom-economical transformations, are increasingly important considerations.

Safety and Environmental Considerations

The handling of halogenating reagents and trifluoromethyl sources requires specialized safety protocols and containment systems [26]. The use of less hazardous alternatives, such as potassium halides instead of molecular halogens, can improve process safety while maintaining synthetic efficiency. Environmental regulations regarding halogenated waste streams continue to drive innovation in cleaner synthetic methodologies.

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

The development of solvent-free synthetic methods represents a significant advancement in green chemistry approaches to aromatic halogenation [28]. Microwave-assisted reactions using solid-supported reagents can achieve high yields while eliminating the need for chlorinated solvents [29]. These methods typically require shorter reaction times and generate less waste compared to traditional solution-phase processes.

Biocatalytic Approaches

Enzymatic halogenation using flavin-dependent halogenases offers a sustainable alternative to traditional chemical methods [30]. These enzymes demonstrate remarkable selectivity and operate under mild aqueous conditions [31]. While currently limited to specific substrate classes, ongoing protein engineering efforts are expanding the scope of enzymatic halogenation.

Recyclable Catalytic Systems

The development of recyclable catalytic systems addresses both economic and environmental concerns in aromatic synthesis [32]. Zeolite-catalyzed halogenation using trichloroisocyanuric acid provides an eco-compatible alternative to traditional Lewis acid catalysts. These systems can achieve high conversions (>95%) with excellent recyclability [33].

Metal-Free Methodologies

Metal-free approaches to aromatic halogenation eliminate concerns regarding catalyst toxicity and metal contamination [33]. Graphene oxide-catalyzed halogenation using potassium halides and oxone provides a carbocatalytic alternative that can be recycled multiple times without loss of activity. This methodology offers regioselective halogenation with high yields under mild conditions.

Renewable Feedstock Utilization

The utilization of renewable feedstocks for aromatic synthesis represents a fundamental shift toward sustainable chemistry [34]. Biomass-derived aromatics can serve as starting materials for halogenation reactions, reducing dependence on petroleum-based feedstocks [35]. While technological challenges remain, these approaches offer long-term sustainability advantages.